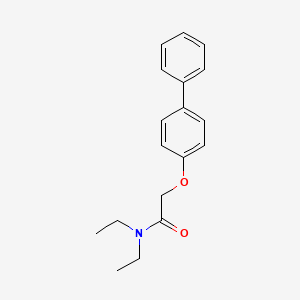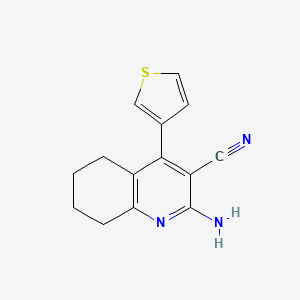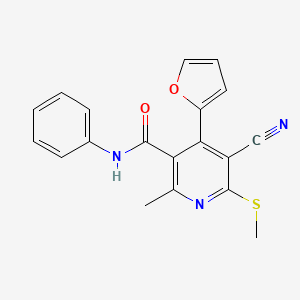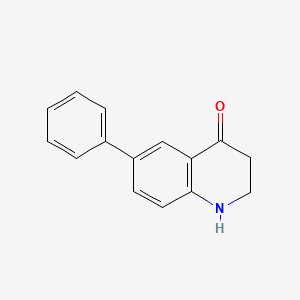![molecular formula C20H17IN2O2S B5579300 N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5579300.png)
N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide, also known as SBI-0206965, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide works by binding to the active site of PAK4, preventing it from carrying out its normal functions. This inhibition of PAK4 activity can lead to a variety of downstream effects, including the inhibition of cell growth and migration, as well as the induction of cell death.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide has also been found to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of several other proteins, including PAK1 and PAK2, which are involved in a variety of cellular processes such as cell proliferation and migration. N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide in lab experiments is its specificity for PAK4, which allows researchers to study the effects of inhibiting this particular protein without affecting other cellular processes. However, one limitation of using N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide is its relatively low potency compared to other PAK4 inhibitors, which may limit its effectiveness in certain experiments.
Orientations Futures
There are several potential future directions for the study of N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide. One area of interest is the development of more potent PAK4 inhibitors based on the structure of N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide. Another potential direction is the investigation of the effects of N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide on other cellular processes, such as autophagy and apoptosis. Finally, the potential therapeutic applications of N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide in cancer and inflammatory diseases warrant further investigation.
Méthodes De Synthèse
The synthesis of N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide involves several steps, including the reaction of 2-iodoaniline with 4-methylbenzenesulfonyl chloride to form N-(2-iodophenyl)-4-methylbenzenesulfonamide. This compound is then reacted with 4-cyanobenzaldehyde to form the final product, N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide.
Applications De Recherche Scientifique
N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been found to inhibit the activity of a protein called PAK4, which is involved in the growth and spread of cancer cells. By inhibiting PAK4, N-(2-iodophenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide may be able to slow or stop the growth of cancer cells, making it a promising candidate for further investigation.
Propriétés
IUPAC Name |
N-(2-iodophenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17IN2O2S/c1-15-11-13-17(14-12-15)26(24,25)23-20(16-7-3-2-4-8-16)22-19-10-6-5-9-18(19)21/h2-14H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADRIXPJOFTJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/NC3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6509419 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[({[5-(4-methoxyphenyl)-3-isoxazolyl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5579219.png)
![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(methylthio)pyrimidin-4-amine](/img/structure/B5579227.png)


![1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B5579234.png)
![N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5579239.png)
![1-(2-methyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5579253.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylacetamide](/img/structure/B5579260.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5579290.png)
![1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5579296.png)
![1-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5579313.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5579322.png)